1,1,2,3,4,5-Hexaphenyl-1H-silole

Catalog No.
S806019
CAS No.
752-28-3
M.F
C40H30Si
M. Wt
538.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,3,4,5-Hexaphenyl-1H-silole

CAS Number

752-28-3

Product Name

1,1,2,3,4,5-Hexaphenyl-1H-silole

IUPAC Name

1,1,2,3,4,5-hexakis-phenylsilole

Molecular Formula

C40H30Si

Molecular Weight

538.7 g/mol

InChI

InChI=1S/C40H30Si/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)41(35-27-15-5-16-28-35,36-29-17-6-18-30-36)39(37)33-23-11-3-12-24-33/h1-30H

InChI Key

QAKMXYFDVPDIPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

HPS is an aggregation-induced emission (AIE) material for use in the OLED emitting layer. Photolysis and thermolysis of 1,4,5,6,7,7-hexaphenyl-7-silabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (XIb) may lead to the formation of hexaphenylsilacyclopentadiene.

1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS, CAS 752-28-3) is a foundational metallole compound recognized as the archetypal aggregation-induced emission (AIE) luminogen . Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), HPS features a highly twisted, propeller-like molecular conformation that undergoes restricted intramolecular rotation (RIR) in the solid state, unlocking intense luminescence[1]. Beyond its unique photophysics, HPS is highly valued in optoelectronic procurement for its low-lying lowest unoccupied molecular orbital (LUMO), which confers exceptional electron affinity and electron mobility [2]. These baseline characteristics make HPS a dual-function material—acting as both an efficient solid-state emitter and an electron-transporting layer (ETL) in organic light-emitting diodes (OLEDs), as well as a robust precursor for structurally modified sensory and photovoltaic materials .

Substituting HPS with other common fluorophores or alternative AIEgens introduces severe performance and processability trade-offs. Traditional organic dyes (e.g., fluorescein, rhodamine) are fundamentally incompatible with solid-state device architectures because their planar structures cause π-π stacking and immediate emission quenching upon film formation [1]. While tetraphenylethene (TPE) is frequently considered a lower-cost AIE alternative, it lacks the silicon-bridged butadiene core (silacyclopentadiene) of HPS. This structural difference means TPE does not possess the low-lying LUMO required for efficient electron transport, forcing manufacturers to incorporate additional electron-transporting layers (like Alq3 or TPBi) into the device stack . Furthermore, HPS exhibits a significantly wider thermal processing window than base TPE, making it far superior for vacuum thermal evaporation techniques used in commercial OLED fabrication [2].

Unmatched Solid-State Photoluminescence Efficiency

The primary value proposition of HPS lies in its massive emission enhancement upon aggregation. In dilute solutions (e.g., cyclohexane), HPS is nearly non-emissive, with a photoluminescence quantum yield (ΦF) of merely 0.30% [1]. However, when processed into a solid thin film, the restriction of intramolecular rotation (RIR) of its peripheral phenyl rings blocks non-radiative decay channels, boosting the quantum yield to 78% [1]. This represents a 260-fold increase in emission efficiency [2]. In contrast, conventional ACQ dyes experience near-total quenching under identical solid-state conditions.

Evidence DimensionPhotoluminescence Quantum Yield (ΦF)
Target Compound DataHPS thin film (78%)
Comparator Or BaselineHPS in dilute solution (0.30%) / ACQ dyes (~0%)
Quantified Difference260-fold increase in solid state
ConditionsCyclohexane solution vs. thin film phase at room temperature

Enables the direct fabrication of highly emissive, undoped solid-state layers for OLEDs and sensors without the efficiency loss typical of planar dyes.

Superior Electron Transport Capabilities for Simplified OLED Stacks

Beyond emission, HPS serves as an exceptional electron-transporting material (ETM) due to its unique σ*–π* conjugation, which lowers the LUMO energy level. Quantitative measurements of HPS thin films demonstrate an electron mobility of approximately 3 × 10^-6 cm^2/V·s. This outperforms Alq3 (tris(8-hydroxyquinolinato)aluminum), the industry-standard ETM, which exhibits an electron mobility of 2.3 × 10^-6 cm^2/V·s under comparable conditions . Because HPS provides both high solid-state emission and superior electron mobility, it allows for the construction of non-doped OLEDs with simplified architectures, eliminating the need for separate emitting and electron-transporting layers .

Evidence DimensionElectron Mobility in Thin Film
Target Compound DataHPS (~3 × 10^-6 cm^2/V·s)
Comparator Or BaselineAlq3 (2.3 × 10^-6 cm^2/V·s)
Quantified Difference~30% higher electron mobility than the industry standard
ConditionsVacuum-deposited thin solid film

Reduces manufacturing complexity and material costs by allowing a single layer to function as both the emitter and the electron transporter.

Exceptional Thermal Stability for Vacuum Deposition

For industrial optoelectronic manufacturing, materials must withstand high-temperature vacuum deposition without degrading. HPS exhibits a melting temperature (Tm) of 186 °C and an exceptionally high onset decomposition temperature (Td) of 351 °C [1]. This provides a massive thermal processing window of 165 °C. In contrast, the alternative AIEgen Tetraphenylethene (TPE) has a Tm of 222 °C and a Td of 224 °C, leaving a processing window of only 2 °C before decomposition begins [1]. The robust thermolytic resistance of HPS ensures high morphological stability and prevents material degradation during thin-film sublimation [2].

Evidence DimensionThermal Processing Window (Td - Tm)
Target Compound DataHPS (165 °C window; Td = 351 °C)
Comparator Or BaselineTPE (2 °C window; Td = 224 °C)
Quantified Difference163 °C wider thermal stability margin
ConditionsThermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC)

Drastically reduces material waste and defect rates during thermal vacuum evaporation in commercial display manufacturing.

Reliable Scaffold for High-Tg Derivative Synthesis

HPS is frequently procured as a core scaffold for synthesizing advanced functional materials. Its reactive peripheral phenyl groups allow for straightforward derivatization, such as the attachment of carbazolyl (Cz) donor groups to the silolyl acceptor core. Modifying HPS to form CzHPS or Cz2HPS significantly enhances the glass transition temperature (Tg). While the baseline Tg of HPS is 62.4 °C, the synthesized Cz2HPS achieves a Tg of 129.3 °C [1]. This demonstrates that HPS serves as a highly predictable and effective precursor for engineering structurally modified AIEgens with the elevated morphological stability required for long-lifetime photovoltaic and electroluminescent devices [1].

Evidence DimensionGlass Transition Temperature (Tg) Enhancement
Target Compound DataHPS-derived Cz2HPS (129.3 °C)
Comparator Or BaselineUnmodified HPS baseline (62.4 °C)
Quantified Difference66.9 °C increase in Tg via direct functionalization
ConditionsDifferential Scanning Calorimetry (DSC) of functionalized derivatives

Proves that HPS is a viable, chemically stable starting material for R&D teams designing custom high-temperature optoelectronic polymers.

Non-Doped OLED Emitting Layers

Because of its high solid-state quantum yield (78%) and superior electron mobility (3 × 10^-6 cm^2/V·s) compared to Alq3, HPS is the ideal choice for fabricating simplified, non-doped OLEDs. It functions simultaneously as the light-emitting layer and the electron-transporting layer, reducing stack complexity and manufacturing costs .

Vacuum-Deposited Optoelectronic Thin Films

Thanks to its wide thermal processing window (Td = 351 °C) and massive 165 °C gap between melting and decomposition, HPS is highly recommended for industrial manufacturing processes relying on thermal vacuum evaporation, where materials with narrow thermal windows like TPE would degrade [1].

Precursor for Advanced Donor-Acceptor (D-A) Materials

HPS serves as a reliable core scaffold for synthesizing next-generation AIEgens. By attaching electron-donating groups (e.g., carbazole) to the HPS core, researchers can systematically tune the glass transition temperature (Tg) up to 129.3 °C and adjust the bandgap for specialized photovoltaic or sensory applications [2].

Solid-State Chemosensors for Explosives and VOCs

The AIE property of HPS makes it highly effective for solid-state sensing. When deposited on substrates, HPS films provide intense baseline fluorescence that can be quantitatively quenched upon exposure to specific volatile organic compounds (VOCs) or nitroaromatic explosives, completely avoiding the ACQ limitations of traditional planar dyes [3].

Wikipedia

1,1,2,3,4,5-Hexaphenyl-1H-silole

Dates

Last modified: 08-16-2023

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